7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a naturally occurring compound found in soybeans and other legumesIsoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers and defense responses to pathogenic attacks . This compound has attracted significant interest due to its potential health benefits, including its role in reducing the risk of hormone-related cancers and heart disease .
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2 |
InChI Key |
SLCTVATYOBOWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a Lewis acid catalyst . This method is favored for its simplicity and efficiency. Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using green solvents and catalysts to minimize environmental impact . Additionally, continuous flow reactors are employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives .
Scientific Research Applications
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity . This interaction influences gene expression and cellular processes, leading to its observed health benefits. Additionally, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Genistein: 4’,5,7-Trihydroxyisoflavone
Uniqueness
Compared to similar compounds, 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a unique hexahydrochromen structure, which contributes to its distinct biological activity and potential health benefits . Its ability to modulate estrogen receptors and exhibit antioxidant properties makes it a valuable compound in scientific research and therapeutic applications .
Biological Activity
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound classified within the chromenone family. Its molecular formula is C16H18O4, with a molecular weight of approximately 286.31 g/mol. The compound features a chromenone core, consisting of a fused benzene and pyran ring system, along with hydroxyl substituents that significantly influence its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The structure of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one includes multiple hydroxyl groups that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C16H18O4 |
| Molecular Weight | 286.31 g/mol |
| Functional Groups | Hydroxyl groups |
| Core Structure | Chromenone (fused benzene and pyran) |
Biological Activity
Research indicates that 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one possesses several notable biological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Research indicates potential neuroprotective benefits, possibly linked to its antioxidant properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Study : In vitro assays demonstrated that 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular models .
- Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the expression of pro-inflammatory cytokines in macrophages .
- Cancer Cell Line Studies : In experiments involving breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers .
The mechanisms through which 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its biological effects are still under investigation. However, it is believed that:
- The hydroxyl groups play a critical role in modulating signaling pathways involved in inflammation and cell survival.
- Its structural similarity to other known phytochemicals may facilitate interactions with estrogen receptors and other cellular targets.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one better, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Daidzein | C15H10O4 | Isoflavone with estrogenic activity; found in soybeans. |
| Genistein | C16H15O5 | Known for anticancer properties; similar mechanism of action. |
| Cirsimaritin | C17H16O6 | Exhibits anti-inflammatory effects; different substitution patterns. |
The unique combination of hydroxyl substituents in 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one contributes to its distinct biological activity profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
